1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is a complex organic compound that features both bromine and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)pyridine to obtain 5-bromo-2-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the trifluoroethane-1,1-diol moiety. The reaction conditions often involve the use of palladium catalysts and carbon monoxide under pressurized conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl and bromine groups enhance its binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)isonicotinic acid
Uniqueness
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both trifluoroethane-1,1-diol and bromine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H4BrF6NO2 |
---|---|
Molecular Weight |
340.02 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C8H4BrF6NO2/c9-4-2-16-5(7(10,11)12)1-3(4)6(17,18)8(13,14)15/h1-2,17-18H |
InChI Key |
RUVMOUWXKSLUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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